molecular formula C₂₁H₃₁NO₁₁ B1140099 Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside CAS No. 53167-38-7

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside

Cat. No.: B1140099
CAS No.: 53167-38-7
M. Wt: 473.47
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is a multifaceted biomedical compound known for its antiviral, antibacterial, and anti-inflammatory properties. It is a derivative of carbohydrates and is often used in the field of biomedicine for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside involves multiple steps. One common method includes the glycosylation of benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide in the presence of a catalyst such as silver oxide . The reaction is typically carried out in a solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. The production environment is maintained at high cleanliness levels, ranging from Class 100 to Class 100,000 cleanrooms.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

    Biology: Employed in studies related to cell signaling and molecular recognition.

    Medicine: Investigated for its potential therapeutic effects in treating viral and bacterial infections, as well as inflammatory diseases.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets such as enzymes and proteins. It modulates the activity of these targets, thereby exerting its antiviral, antibacterial, and anti-inflammatory effects. The compound may inhibit the replication of viruses or the growth of bacteria by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside
  • Benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside
  • 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-methyl-D-glucopyranose

Uniqueness

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both benzyl and acetamido groups. These structural features contribute to its distinct biological activities and make it a valuable compound in biomedical research.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUTXOZIXYNPMH-VSPFHFLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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